molecular formula C13H19BO4S B1395674 4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane CAS No. 879648-22-3

4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1395674
CAS No.: 879648-22-3
M. Wt: 282.2 g/mol
InChI Key: FGHAQXOPLXCRFH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H19BO4S and its molecular weight is 282.2 g/mol. The purity is usually 95%.
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Biological Activity

4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS No. 879648-22-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉BO₄S
  • Molecular Weight : 282.16 g/mol
  • Structure : The compound features a dioxaborolane ring with a methylsulfonyl phenyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate electrophiles under controlled conditions to ensure high yield and purity. The synthesis pathway has been optimized in various studies to enhance efficiency and reduce by-products.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • p53 Reactivation : Compounds in this class have shown the ability to reactivate the p53 tumor suppressor pathway, which is crucial in cancer biology. A study demonstrated that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Related studies have shown that dioxaborolanes can inhibit various bacterial strains by targeting essential enzymes involved in bacterial cell wall synthesis. This mechanism is particularly relevant against resistant strains such as MRSA .

COX Inhibition

Inhibitory effects on cyclooxygenase (COX) enzymes have been observed with related compounds. For example:

  • Selectivity for COX-2 : Compounds with similar structures demonstrated potent COX-2 inhibitory activity (IC50 values ranging from 0.10 to 0.31 µM), indicating potential use in anti-inflammatory therapies .

Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor effects of related dioxaborolane derivatives in various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner and enhance apoptosis markers through p53 pathway activation .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of dioxaborolanes against a panel of Gram-positive and Gram-negative bacteria. The findings revealed that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as new antibiotic agents .

Data Tables

Activity Type IC50 Value (µM) Selectivity
COX-2 Inhibition0.10 - 0.31High
Anticancer (p53)Not specifiedSelective
AntimicrobialVariableBroad spectrum

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylsulfonylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9-11(10)19(5,15)16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHAQXOPLXCRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700092
Record name 2-[2-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879648-22-3
Record name 2-[2-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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